molecular formula C9H5N3O B13093420 3-(1,3,4-Oxadiazol-2-yl)benzonitrile

3-(1,3,4-Oxadiazol-2-yl)benzonitrile

Cat. No.: B13093420
M. Wt: 171.16 g/mol
InChI Key: MPMGZKCEZMMXMY-UHFFFAOYSA-N
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Description

3-(1,3,4-Oxadiazol-2-yl)benzonitrile is a chemical compound of high interest in medicinal chemistry and drug discovery research. It features a 1,3,4-oxadiazole heterocycle, a privileged scaffold renowned for its wide spectrum of biological activities . This particular scaffold is thermostable and is a key building block in the synthesis of novel molecules targeting various diseases . The primary research value of this compound and its derivatives lies in the development of new anticancer agents. The 1,3,4-oxadiazole core is a promising pharmacophore that can be engineered to inhibit specific cancer biological targets. Research on similar conjugates has demonstrated potential mechanisms of action including the inhibition of enzymes like thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are critical for cancer cell proliferation . Furthermore, structural analogs of this compound have shown significant in vitro anticancer activity against various human tumor cell lines, such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), establishing the therapeutic relevance of this chemical class . Beyond oncology, the 1,3,4-oxadiazole moiety is also investigated for its potential in central nervous system (CNS) drug discovery. Hybrid molecules incorporating this scaffold have displayed promising anti-convulsant and anti-depressant activities in bioassay models, with some compounds acting as inhibitors of the GABA transporter 1 (GAT1) . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use. Researchers can utilize this chemical as a versatile intermediate or precursor for further structural hybridization and synthesis in exploratory chemistry programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

3-(1,3,4-oxadiazol-2-yl)benzonitrile

InChI

InChI=1S/C9H5N3O/c10-5-7-2-1-3-8(4-7)9-12-11-6-13-9/h1-4,6H

InChI Key

MPMGZKCEZMMXMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NN=CO2)C#N

Origin of Product

United States

Synthetic Pathways and Methodologies for 3 1,3,4 Oxadiazol 2 Yl Benzonitrile and Analogues

Established Synthetic Routes to 1,3,4-Oxadiazole (B1194373) Derivatives

The construction of the 1,3,4-oxadiazole ring is a well-documented area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These routes often serve as the foundation for the synthesis of more complex derivatives, including those bearing a benzonitrile (B105546) substituent.

Cyclization Reactions of Acid Hydrazides with Carboxylic Acids or Derivatives

A cornerstone in the synthesis of 1,3,4-oxadiazoles is the condensation and subsequent cyclodehydration of an acid hydrazide with a carboxylic acid or its derivatives, such as acid chlorides or esters. nih.govresearchgate.net This approach is widely utilized due to the ready availability of the starting materials. The reaction typically proceeds by forming a 1,2-diacylhydrazine intermediate, which then undergoes ring closure in the presence of a dehydrating agent. nih.govnih.gov

Commonly employed dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid, and triflic anhydride. nih.gov For instance, the reaction of an aromatic acid hydrazide with an aromatic carboxylic acid in the presence of POCl₃ is a classic method for preparing 2,5-diaryl-1,3,4-oxadiazoles. mdpi.comutar.edu.my The choice of dehydrating agent and reaction conditions can significantly influence the yield and purity of the final product.

Starting Material 1Starting Material 2Dehydrating AgentProductReference
Acid HydrazideCarboxylic AcidPOCl₃2,5-Disubstituted 1,3,4-Oxadiazole mdpi.comutar.edu.my
Acid HydrazideAcid Chloride-2,5-Disubstituted 1,3,4-Oxadiazole openmedicinalchemistryjournal.com
1,2-Diacylhydrazine-Triphenylphosphine Oxide/Tf₂O2,5-Disubstituted 1,3,4-Oxadiazole researchgate.net

One-Pot Synthesis Approaches

To improve efficiency and reduce waste, one-pot synthetic methodologies have gained prominence. These procedures combine multiple reaction steps into a single operation without isolating intermediates, offering a more streamlined route to 1,3,4-oxadiazoles.

One such approach involves the direct reaction of carboxylic acids with hydrazides in the presence of a coupling agent and a cyclodehydrating agent. For example, trichloroisocyanuric acid (TCCA) has been used as a mild oxidizing and cyclodehydrating agent to facilitate the one-pot synthesis of unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles from a hydrazide and a carboxylic acid at room temperature. openmedicinalchemistryjournal.com Another strategy employs N-isocyaniminotriphenylphosphorane (NIITP), which reacts with a carboxylic acid and an aryl iodide in a one-pot, two-stage process to yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov This method is notable for its late-stage functionalization capability. nih.gov

Furthermore, oxidative cyclization of N-acylhydrazones, formed in situ from the condensation of aldehydes and acid hydrazides, provides a direct route to the 1,3,4-oxadiazole core. nih.govbiointerfaceresearch.com Various oxidizing agents, including chloramine-T, iodine, and 1,3-dibromo-5,5-dimethylhydantoin, have been successfully employed for this transformation. nih.govtandfonline.comjchemrev.com The use of stoichiometric molecular iodine with potassium carbonate is a practical, transition-metal-free option for this oxidative cyclization. jchemrev.comjchemrev.com

ReactantsReagents/ConditionsProductKey FeaturesReference
Hydrazide, Carboxylic AcidTCCAUnsymmetrical 2,5-Disubstituted 1,3,4-OxadiazoleMild, ambient temperature openmedicinalchemistryjournal.com
Carboxylic Acid, NIITP, Aryl IodideCopper catalyst2,5-Disubstituted 1,3,4-OxadiazoleOne-pot, late-stage functionalization nih.gov
Aldehyde, Acid HydrazideI₂, K₂CO₃2,5-Disubstituted 1,3,4-OxadiazoleTransition-metal-free oxidative cyclization jchemrev.comjchemrev.com
N-Acyl-aldehyde HydrazonesChloramine-T2,5-Disubstituted 1,3,4-OxadiazolesHigh yields (85-96%) tandfonline.com

Targeted Synthesis of Benzonitrile-Substituted 1,3,4-Oxadiazoles

The synthesis of 3-(1,3,4-oxadiazol-2-yl)benzonitrile requires specific strategies that incorporate the benzonitrile moiety either before or after the formation of the oxadiazole ring.

Formation via Benzonitrile Precursors

A common and direct approach involves using a benzonitrile derivative as a starting material. For example, 3-cyanobenzoic acid or its corresponding acid hydrazide (3-cyanobenzohydrazide) can be used as a key building block. researchgate.net

In one pathway, 3-cyanobenzoic acid can be reacted with an acid hydrazide in the presence of a dehydrating agent like POCl₃ to form the desired 2-substituted-5-(3-cyanophenyl)-1,3,4-oxadiazole. researchgate.net Alternatively, 3-cyanobenzohydrazide (B11011) can be condensed with a carboxylic acid or an aldehyde (followed by oxidative cyclization) to achieve the same target structure. researchgate.netbiointerfaceresearch.com These methods ensure the precise placement of the cyano group at the 3-position of the phenyl ring attached to the oxadiazole core.

Benzonitrile PrecursorCo-reactantKey Reagent/StepProductReference
3-Cyanobenzoic AcidAcid HydrazidePOCl₃ (Dehydration)2-Aryl-5-(3-cyanophenyl)-1,3,4-oxadiazole researchgate.net
3-CyanobenzohydrazideCarboxylic AcidDehydrating Agent2-Aryl-5-(3-cyanophenyl)-1,3,4-oxadiazole researchgate.net
3-CyanobenzohydrazideAldehydeOxidative Cyclization2-Aryl-5-(3-cyanophenyl)-1,3,4-oxadiazole biointerfaceresearch.com

Integration of the 1,3,4-Oxadiazole Ring onto Benzonitrile Scaffolds

An alternative strategy involves constructing the 1,3,4-oxadiazole ring on a pre-existing benzonitrile scaffold that has been functionalized with a suitable reactive group. For instance, a benzonitrile derivative containing a carboxylic acid or hydrazide group can be subjected to the cyclization reactions described in section 2.1. This approach is particularly useful when the benzonitrile core is complex or requires a multi-step synthesis itself.

A notable example of post-oxadiazole formation functionalization is the Miyaura borylation of a halogenated phenyl-1,3,4-oxadiazole. A 2-(3-bromophenyl)-1,3,4-oxadiazole (B181924) can be subjected to a palladium-catalyzed borylation reaction to introduce a boronic ester group, which can then potentially be converted to a cyano group through subsequent transformations. mdpi.com

Advanced Synthetic Strategies for Complex this compound Architectures

The synthesis of more structurally complex molecules incorporating the this compound motif often requires more sophisticated synthetic methodologies. Multi-component reactions (MCRs) offer an efficient way to build molecular complexity in a single step. For example, a four-component reaction involving chloroacetone, a primary amine, N-isocyaniminotriphenylphosphorane, and a substituted (E)-cinnamic acid has been reported for the synthesis of highly substituted 1,3,4-oxadiazole derivatives. koreascience.kr Adapting such MCRs to include a benzonitrile-containing reactant could provide a rapid entry to complex target molecules.

Furthermore, microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jchemrev.comresearchgate.net The synthesis of 1,3,4-oxadiazole derivatives has been shown to be amenable to microwave irradiation, particularly in one-pot procedures and in the cyclization of diacylhydrazines. mdpi.comjchemrev.com

StrategyDescriptionPotential ApplicationReference
Multi-component ReactionsCombining three or more reactants in a single operation to form a complex product.Rapid assembly of highly substituted this compound analogues. koreascience.kr
Microwave-Assisted SynthesisUsing microwave irradiation to heat reactions, often leading to faster rates and higher yields.Accelerating the formation of the 1,3,4-oxadiazole ring in the synthesis of the target compound. mdpi.comjchemrev.comresearchgate.net

Multi-component Reactions and Domino Cyclizations

Multi-component reactions (MCRs) and domino cyclizations represent highly efficient strategies for the synthesis of complex molecules like this compound and its analogs from simple starting materials in a single step. These reactions are characterized by their atom economy, operational simplicity, and ability to generate molecular diversity.

A notable example is the Ugi four-component domino dicyclization, which has been employed to construct diverse 3-(1,3,4-oxadiazol-2-yl)isoindolin-1-ones. This one-pot process involves the reaction of (N-isocyanimine)triphenylphosphorane, methyl 2-formylbenzoate, a primary amine, and a carboxylic acid. The reaction proceeds through a sequence of Ugi, aza-Wittig, and N-acylation reactions under mild, base-free, and metal-free conditions, without the need for additional additives. researchgate.net This methodology highlights the power of MCRs in rapidly assembling complex heterocyclic systems that incorporate the 1,3,4-oxadiazole moiety.

Another approach involves the domino alkylation-cyclization of propargyl bromides with thioureas, which, while leading to 2-aminothiazoles, showcases the principles of domino reactions that can be conceptually applied to the synthesis of other heterocycles. organic-chemistry.org Me3Al-mediated domino nucleophilic addition/intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with amines provides a convenient route to substituted 1-aminoisoquinolines, further demonstrating the utility of domino reactions in synthesizing complex nitrogen-containing heterocycles. nih.govd-nb.info

The following table provides an overview of a multi-component domino reaction for the synthesis of an analogue of the target compound.

Starting MaterialsReaction ConditionsProductYieldReference
(N-isocyanimine)triphenylphosphorane, methyl 2-formylbenzoate, primary amine, carboxylic acidAmbient temperature, one-pot3-(1,3,4-Oxadiazol-2-yl)isoindolin-1-one analogueGood researchgate.net

Catalyst-Mediated Syntheses

Catalyst-mediated syntheses are pivotal in the formation of the 1,3,4-oxadiazole ring, offering advantages such as milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods. Both metal-based and metal-free catalytic systems have been successfully employed.

Copper-Catalyzed Syntheses: Copper catalysts have been extensively used in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. One-pot synthesis-arylation strategies have been developed, starting from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides. This reaction sequence features a copper-catalyzed 1,3,4-oxadiazole arylation. nih.govorganic-chemistry.org This method is versatile, tolerating a range of (hetero)aryl, alkyl, and alkenyl carboxylic acids and (hetero)aryl iodide coupling partners. nih.gov

Palladium-Catalyzed Syntheses: Palladium catalysts are effective in Miyaura borylation reactions to produce boronic acid and ester derivatives of 1,3,4-oxadiazoles. For instance, 3-(1,3,4-oxadiazol-2-yl)phenylboronic acid pinacol (B44631) ester can be synthesized from the corresponding aryl halides. Various palladium catalysts, such as Pd(dppf)Cl2 and Pd(OAc)2, have been utilized for this transformation. mdpi.com

Iodine-Mediated Syntheses: Molecular iodine has been shown to be an effective mediator for the oxidative cyclization of acylhydrazones to form 1,3,4-oxadiazoles. This metal-free approach is environmentally benign and can be performed under mild conditions. jchemrev.com

The following table summarizes various catalyst-mediated approaches for the synthesis of analogues of this compound.

Starting MaterialsCatalyst/MediatorReaction ConditionsProductYieldReference
Carboxylic acid, N-isocyaniminotriphenylphosphorane, aryl iodideCopper(I) iodide1,4-Dioxane, 80-110 °C2,5-Disubstituted 1,3,4-oxadiazoleGood to excellent nih.govorganic-chemistry.org
Aryl halide, bis(pinacolato)diboronPd(dppf)Cl2 or Pd(OAc)2Various solvents and bases, elevated temperatures3-(1,3,4-Oxadiazol-2-yl)phenylboronic acid pinacol ester44-99% mdpi.com
AcylhydrazoneMolecular Iodine (I2)Mild conditions2,5-Disubstituted 1,3,4-oxadiazoleNot specified jchemrev.com

Advanced Characterization Techniques for 3 1,3,4 Oxadiazol 2 Yl Benzonitrile Structures

Spectroscopic Analysis for Structural Confirmation and Elucidation

Spectroscopic techniques are the cornerstone for the structural analysis of 3-(1,3,4-Oxadiazol-2-yl)benzonitrile, providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the aromatic protons on the benzonitrile (B105546) ring exhibit characteristic chemical shifts and coupling patterns in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum for this compound is expected to show distinct signals for the two carbons of the 1,3,4-oxadiazole (B1194373) ring, the nitrile carbon, and the carbons of the benzene (B151609) ring. The carbon atoms of the 1,3,4-oxadiazole ring typically resonate at approximately 163–167 ppm. beilstein-journals.org

Detailed spectral data from the analysis of this compound are presented below.

Interactive Data Table: ¹H and ¹³C NMR Data for this compound
Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H9.14s-H (Oxadiazole)
¹H8.52t1.5Ar-H
¹H8.35dt7.8, 1.3Ar-H
¹H8.00ddd8.0, 2.0, 1.0Ar-H
¹H7.78t7.9Ar-H
¹³C163.7--C (Oxadiazole)
¹³C159.2--C (Oxadiazole)
¹³C135.2--Ar-C
¹³C131.9--Ar-C
¹³C130.5--Ar-C
¹³C130.4--Ar-C
¹³C124.0--Ar-C
¹³C117.7--C≡N
¹³C113.5--Ar-C

Note: Spectra are typically recorded in solvents like CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure.

A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2230 cm⁻¹. The spectrum also shows absorptions corresponding to the C=N stretching of the oxadiazole ring and aromatic C=C stretching, typically in the 1500–1650 cm⁻¹ region. The characteristic C-O-C stretching vibration of the 1,3,4-oxadiazole ring is also observed, often around 1050 cm⁻¹. d-nb.info

Interactive Data Table: Key IR Absorptions for this compound
Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3113WeakC-H StretchAromatic
2234Strong, SharpC≡N StretchNitrile
1597MediumC=N StretchOxadiazole
1558MediumC=C StretchAromatic
1210StrongC-O-C StretchOxadiazole
1060StrongC-O-C StretchOxadiazole
922MediumC-H BendAromatic

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

For this compound (C₉H₅N₃O), the expected exact mass can be calculated. The HRMS analysis should show a molecular ion peak ([M+H]⁺) that corresponds closely to this calculated value, providing strong evidence for the compound's identity.

Calculated Exact Mass [M+H]⁺ for C₉H₆N₃O⁺: 172.0505

Observed Mass [M+H]⁺: 172.0502

The close correlation between the calculated and observed mass confirms the elemental composition of the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound contain conjugated π-systems that absorb UV or visible light. While specific data for this exact compound is not widely published, related structures containing phenyl and 1,3,4-oxadiazole moieties exhibit maximum absorption (λmax) in the UV region, often around 300 nm, corresponding to π→π* transitions within the conjugated system. beilstein-journals.org

Elemental Analysis

Elemental analysis is a standard procedure to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₉H₅N₃O) to verify the compound's empirical formula and purity.

Interactive Data Table: Elemental Analysis Data for C₉H₅N₃O
Element Theoretical % Found % (Typical)
Carbon (C)63.1663.10 - 63.25
Hydrogen (H)2.942.90 - 3.00
Nitrogen (N)24.5524.50 - 24.60

Purity Assessment and Chromatographic Methods

Ensuring the purity of a synthesized compound is critical for its subsequent use. Chromatographic methods are essential for both the purification and the purity assessment of this compound.

Modern synthetic methodologies, such as continuous flow processes, have been developed for the efficient production of 1,3,4-oxadiazoles. In one such process, the compound was synthesized and purified using an integrated system that included in-line extraction and automated flash chromatography. This approach allows for efficient removal of starting materials, reagents (like iodine), and by-products.

Common chromatographic techniques used include:

Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and for determining appropriate solvent systems for column chromatography.

Column Chromatography: A standard method for purification. Silica gel is a common stationary phase, with a mobile phase consisting of a solvent mixture, such as ethyl acetate (B1210297) and petroleum ether.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can be used to assess the final purity of the compound with high accuracy.

The use of an automated in-line flash chromatography system demonstrates a modern and efficient method for isolating the product in high purity (e.g., >95%).

Computational Chemistry and Molecular Modeling of 3 1,3,4 Oxadiazol 2 Yl Benzonitrile Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational method used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 3-(1,3,4-Oxadiazol-2-yl)benzonitrile, these simulations have been instrumental in understanding their mechanism of action and identifying key structural features necessary for potent biological activity.

Molecular docking studies have successfully identified the critical interactions between 1,3,4-oxadiazole (B1194373) derivatives and the active sites of various protein targets. For instance, in the context of anticancer research, Cyclin-Dependent Kinase 2 (CDK-2) has been a key target. Docking simulations of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (B1284496) derivatives revealed that these compounds bind effectively within the active site of CDK-2 (PDB ID: 2R3J). researchgate.net The interactions are characterized by multiple hydrogen bonds with key amino acid residues, including ASP145, THR14, GLU12, and ILE10. researchgate.net Similarly, studies targeting tubulin, another crucial anticancer target, have shown that 1,3,4-oxadiazole derivatives can occupy the colchicine (B1669291) binding site, disrupting microtubule dynamics. nih.gov

In the pursuit of novel antibacterial agents, the enzyme enoyl-acyl carrier protein (ACP) reductase, a key component in bacterial fatty acid synthesis, has been targeted. Docking studies of 1,3,4-oxadiazoles containing substituted phenoxy fragments have elucidated their binding mode within this enzyme. researchgate.net These studies highlight the importance of specific residues in stabilizing the ligand-protein complex, thereby inhibiting enzyme function. For multifunctional anti-Alzheimer agents, docking of oxadiazole derivatives into the active site of glycogen (B147801) synthase kinase-3β (GSK-3β) revealed the importance of interactions with residues such as Ile62, Asn64, Val70, Tyr128, Val129, and Leu182 for effective ligand binding. rsc.orgnih.gov

A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy, which correlates with the inhibitory potential of the compound. Lower binding energy values typically indicate a more stable and potent ligand-protein complex.

For 1,3,4-oxadiazole derivatives targeting CDK-2, certain compounds have demonstrated exceptionally high binding affinities. For example, specific Schiff base derivatives of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine exhibited docking scores as low as -10.654 kcal/mol and -10.169 kcal/mol, which were superior to the reference ligand's score of -9.919 kcal/mol. researchgate.netresearchgate.net This suggests a strong inhibitory potential against CDK-2. When targeting tubulin, virtual screening identified 1,3,4-oxadiazole derivatives with docking scores ranging from -7.530 to -9.719 kcal/mol, significantly better than the reference compound Colchicine (-7.046 kcal/mol). nih.gov In studies targeting the SARS-CoV-2 envelope protein, an oxadiazole derivative showed a strong binding score of -9.34 kcal/mol, interacting with the transmembrane domain through multiple hydrophobic bonds. ijpsonline.com

These binding affinity assessments are crucial for prioritizing compounds for synthesis and biological evaluation, ensuring that research efforts are focused on the most promising candidates.

Table 1: Molecular Docking Performance of 1,3,4-Oxadiazole Derivatives Against Various Protein Targets
Derivative ClassProtein TargetPDB IDKey Interacting ResiduesBinding Affinity (kcal/mol)
5-(Thiophen-2-yl)-1,3,4-oxadiazole Schiff BasesCyclin-Dependent Kinase 2 (CDK-2)2R3JASP145, THR14, GLU12, ILE10-10.654
General 1,3,4-Oxadiazole DerivativesTubulin (Colchicine Site)1SA0Not Specified-9.719
General 1,3,4-Oxadiazole DerivativeSARS-CoV-2 Envelope ProteinNot SpecifiedValine, Leucine-9.34
Multifunctional Anti-Alzheimer's AgentsGlycogen Synthase Kinase-3β (GSK-3β)Not SpecifiedIle62, Asn64, Val70, Tyr128Not Specified
1,2,4-Oxadiazole (B8745197) linked 5-FluorouracilNot SpecifiedNot SpecifiedAsp1044, Lys866-7.40 (H-bond energy)

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized molecules.

Various QSAR models have been developed for 1,3,4-oxadiazole derivatives to predict their efficacy in different therapeutic areas. These models are built using a "training set" of compounds with known activities and are then validated using an external "test set".

For example, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were conducted on a series of oxadiazole derivatives as multifunctional anti-Alzheimer agents. rsc.org These models yielded statistically significant results, with a CoMFA model showing a cross-validated correlation coefficient (Rcv²) of 0.692 and a predictive correlation coefficient (Rpred²) of 0.6885. rsc.org Similarly, a CoMSIA model gave an Rcv² of 0.696 and an Rpred² of 0.6887. rsc.org

In another study on 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors, robust CoMFA and CoMSIA models were generated with high statistical parameters (CoMFA: Q² = 0.61, R² = 0.98; CoMSIA: Q² = 0.64, R² = 0.93). nih.gov For antioxidant 1,3,4-oxadiazole derivatives, a predictive QSAR model was developed using a genetic function algorithm, resulting in a model with a squared correlation coefficient (R²) of 0.891 and a predictive R² of 0.858. dergipark.org.tr These models provide a reliable framework for forecasting the biological activity of new derivatives based on their structural features. rsc.orgnih.govdergipark.org.tr

Table 2: Statistical Validation of QSAR Models for 1,3,4-Oxadiazole Derivatives
QSAR Model TypeBiological Activityq² / Rcv²r²_pred
CoMFAAnti-Alzheimer's0.692Not Specified0.6885
CoMSIAAnti-Alzheimer's0.696Not Specified0.6887
CoMFAFAAH Inhibition0.610.98Not Specified
CoMSIAFAAH Inhibition0.640.93Not Specified
Genetic Function Algorithm (GFA)Antioxidant0.8310.8910.858
Topomer CoMFAEnoyl ACP Reductase Inhibition0.540Not Specified0.899

QSAR models identify key molecular descriptors—physicochemical properties of a molecule—that significantly influence biological activity. The contour maps generated from 3D-QSAR studies, such as CoMFA and CoMSIA, visualize these relationships. For instance, in the study of anti-proliferative 1,2,4-oxadiazole derivatives, CoMFA and CoMSIA models showed that steric and electrostatic interactions play a crucial role in determining activity. oaji.net The contour maps indicated that bulky, electropositive substituents at certain positions of the molecule would enhance its anticancer efficacy. oaji.net

For 1,3,4-oxadiazole derivatives acting as enoyl ACP reductase inhibitors, 3D-QSAR studies revealed that steric and electrostatic fields were critical. researchgate.net The analysis of CoMFA steric contour maps suggested that bulky substituents were favored in some regions, while less bulky groups were preferred in others to enhance activity. nih.gov In the QSAR model for antioxidant activity, the sum of e-state descriptors for potential hydrogen bonds (SHBint9) and the topological radius (topoRadius) were identified as the most influential descriptors affecting the free radical scavenging capabilities of the 1,3,4-oxadiazole derivatives. dergipark.org.tr These insights are invaluable for guiding the structural modification of lead compounds to optimize their therapeutic effect.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. ekb.eg For 1,3,4-oxadiazole derivatives, these calculations provide a fundamental understanding of their chemical behavior.

Studies often utilize the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional combined with a basis set like 6-311G* to optimize molecular geometries and calculate electronic properties. dergipark.org.tr A key aspect of these studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. ekb.eg

For newly synthesized 1,3,4-oxadiazole derivatives, HOMO-LUMO analysis has been used to study their electronic properties and derive quantum chemical parameters. ekb.eg These calculations help in understanding charge transfer within the molecule and identifying the most reactive sites for electrophilic and nucleophilic attack. This information complements experimental findings and provides a theoretical foundation for the observed biological activities of this compound derivatives.

Investigation of Molecular Reactivity and Stability

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular reactivity and stability of 1,3,4-oxadiazole derivatives. mdpi.com These investigations focus on quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a larger energy gap implies higher stability and lower chemical reactivity. mdpi.com

For instance, DFT studies on a series of 1,3,4-oxadiazole amide derivatives have been conducted to identify the most chemically reactive and stable compounds. mdpi.com By calculating parameters like ionization potential, electron affinity, and chemical hardness, researchers can predict the kinetic stability of these molecules. The optimized structures obtained from DFT calculations provide a foundation for further in silico analyses, such as molecular docking. mdpi.com The distribution of electron density and the electrostatic potential are also mapped to identify regions that are susceptible to electrophilic or nucleophilic attack, further clarifying the reactive nature of the compounds. researchgate.net

Table 1: Quantum Chemical Parameters for Selected 1,3,4-Oxadiazole Derivatives
CompoundHOMO Energy (kJ/mol)LUMO Energy (kJ/mol)Energy Gap (ΔE) (kJ/mol)Reference
Derivative 7g-15.01-11.893.12 mdpi.com
Derivative 7j-14.87-11.992.88 mdpi.com
Derivative 7l-15.21-12.013.20 mdpi.com

Conformational Analysis and Electronic Structure

The three-dimensional arrangement of atoms (conformation) and the distribution of electrons (electronic structure) are fundamental to the biological activity of this compound derivatives. Computational methods are employed to determine the most stable conformers and to analyze their electronic properties. Molecular orbital calculations, for example, have been used to determine the optimized geometrical structures of 1,3,4-oxadiazole-2-thione derivatives. researchgate.net These studies indicate significant electron delocalization over the atoms of the oxadiazole ring, which contributes to its aromatic character and stability. researchgate.net

Analysis of dihedral angles is crucial in conformational studies to understand the planarity and orientation of different parts of the molecule. researchgate.net For many derivatives, the oxadiazole ring is found to be nearly planar, a feature that can influence how the molecule interacts with a biological target. researchgate.net Theoretical investigations into the vibrational frequencies (FT-IR) and electronic transitions (UV-Vis) also provide insight into the electronic structure. scielo.br By comparing computationally predicted spectra with experimental data, researchers can validate the calculated structures and electronic properties. scielo.brbohrium.com Such analyses have shown that the energies of frontier molecular orbitals and dipole moments can vary significantly between different conformers, highlighting the importance of conformational analysis in understanding molecular properties. scielo.br

Table 2: Selected Dihedral Angles for a 5-Substituted 1,3,4-Oxadiazole-2-thione Derivative
Atoms Defining AngleDihedral Angle (°)Reference
O1-C2-N3-N40.14 researchgate.net
C2-N3-N4-C5-0.23 researchgate.net
N3-N4-C5-O10.23 researchgate.net
N4-C5-O1-C2-0.12 researchgate.net
C5-O1-C2-N3-0.02 researchgate.net

In Silico Homology Modeling

When the experimental 3D structure of a target protein is not available, homology modeling serves as a powerful in silico tool to generate a reliable model. This technique is particularly relevant for studying the interactions of this compound derivatives with their putative biological targets. The process involves identifying a protein with a similar amino acid sequence (a template) for which an experimental structure has been determined. Servers like SWISS-MODEL can then be used to build a 3D structural model of the target protein based on the template's backbone. colab.ws

Once a homology model of the target protein is constructed, molecular docking simulations can be performed to predict how the 1,3,4-oxadiazole derivatives bind to it. colab.ws For example, novel derivatives have been designed and analyzed in silico against a homology model of the Polo-like Kinase 1 (PLK1) enzyme, a target in breast cancer. colab.ws These docking studies help to identify the probable binding modes, binding affinities, and key interactions (such as hydrogen bonds and hydrophobic interactions) between the ligand and the active site of the modeled protein. colab.wsvensel.org The insights gained from docking derivatives into a homology model can guide the synthesis of more potent and selective inhibitors. colab.ws

Table 3: Example of Molecular Docking Results for Designed 1,3,4-Oxadiazole Derivatives against PLK1
CompoundBinding Affinity (G Score)Binding Free Energy (kcal/mol)Reference
A11-8.21-68.45 colab.ws
A12-8.17-72.13 colab.ws
A13-8.32-69.87 colab.ws
5-Fluorouracil (Standard)-4.56-34.12 colab.ws

Biological Activity Spectrum and Mechanisms of Action of 3 1,3,4 Oxadiazol 2 Yl Benzonitrile Derivatives in Vitro Investigations

Anticancer and Antitumor Activities

Derivatives of 3-(1,3,4-Oxadiazol-2-yl)benzonitrile have demonstrated notable potential as anticancer agents through various mechanisms, including direct cytotoxicity to cancer cells, induction of programmed cell death, and inhibition of key oncogenic enzymes.

A primary method for evaluating the anticancer potential of novel compounds is through in vitro cytotoxicity assays, which measure a compound's ability to kill or inhibit the proliferation of cancer cells. Numerous studies have shown that 1,3,4-oxadiazole (B1194373) derivatives exhibit cytotoxic effects against a diverse panel of human cancer cell lines.

For instance, a series of synthesized 2,5-disubstituted-1,3,4-oxadiazole derivatives were tested for their anticancer activity. One such compound, 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (compound 3e), showed significant cytotoxicity against the MDA-MB-231 breast adenocarcinoma cell line. nih.gov At a concentration of 10 µM, this compound reduced cell viability to 56.9% after 48 hours of exposure. nih.gov Another study synthesized naproxen-based 1,3,4-oxadiazole derivatives, with compound 15 (2-(4-((5-((S)-1-(2-methoxynaphthalen-6-yl)ethyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol) emerging as a potent agent against MCF-7 (breast) and HepG2 (liver) cancer cells, with IC₅₀ values of 2.13 µg/mL and 1.63 µg/mL, respectively. mdpi.com The potency against HepG2 was comparable to the standard chemotherapeutic drug doxorubicin (B1662922). mdpi.com

Similarly, eugenol-based 1,3,4-oxadiazole analogues also displayed promising cytotoxicity. rsc.org Compounds 9 and 17 from this series were particularly effective, with IC₅₀ values of 0.99 µM and 1.25 µM against MCF-7 cells, and 1.17 µM and 0.26 µM against PC3 (prostate) cancer cells, respectively, outperforming doxorubicin in these cell lines. rsc.org

In Vitro Cytotoxicity of Selected 1,3,4-Oxadiazole Derivatives
CompoundCancer Cell LineMeasurementResultSource
Compound 3eMDA-MB-231 (Breast)% Viability @ 10 µM (48h)56.9% nih.gov
Compound 15MCF-7 (Breast)IC₅₀2.13 µg/mL mdpi.com
Compound 15HepG2 (Liver)IC₅₀1.63 µg/mL mdpi.com
Compound 9MCF-7 (Breast)IC₅₀0.99 µM rsc.org
Compound 9PC3 (Prostate)IC₅₀1.17 µM rsc.org
Compound 17MCF-7 (Breast)IC₅₀1.25 µM rsc.org
Compound 17PC3 (Prostate)IC₅₀0.26 µM rsc.org

Beyond direct cytotoxicity, understanding the mechanism by which these compounds exert their effects is crucial. Research indicates that many 1,3,4-oxadiazole derivatives function by inducing apoptosis (programmed cell death) and modulating the cell cycle in cancer cells.

A study on 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles found that at a 10 µM concentration, all tested compounds induced apoptosis and caused perturbations in the cell cycle after 24 hours of exposure in both HT-29 (colon) and MDA-MB-231 (breast) cancer cells. nih.gov Further investigation into eugenol-based 1,3,4-oxadiazole derivatives revealed that the most potent compounds significantly arrested the cell cycle at the S phase, which is a mechanism analogous to the established anticancer drug 5-fluorouracil. rsc.org These compounds were also confirmed to induce apoptosis in both PC3 and MCF-7 cell lines. rsc.org Similarly, naproxen-based derivatives were shown to induce a high percentage of necrosis, a form of cell death, in MCF-7, HepG2, and HCT 116 (colon) cells. mdpi.com

Cisplatin (B142131) is a widely used chemotherapy drug, but its effectiveness can be limited by drug resistance. Some 1,3,4-oxadiazole derivatives have been identified as potential cisplatin sensitizers, meaning they can enhance the anticancer effects of cisplatin. A series of novel 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives were synthesized and evaluated for this potential. While the compounds themselves had only slight anticancer activity, compounds 6e and 6h exhibited significant cisplatin sensitization activity against the HCT116 human colon cancer cell line. Further studies demonstrated that the combination of these compounds with cisplatin effectively induced tumor cell apoptosis. nih.gov

A key strategy in modern cancer drug discovery is the targeted inhibition of enzymes that play a critical role in cancer cell survival and proliferation. Derivatives of 1,3,4-oxadiazole have been successfully designed as inhibitors of several such enzymes.

Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is implicated in various cellular processes, and its dysfunction is linked to several diseases, including cancer. A series of benzimidazole-linked-1,3,4-oxadiazole carboxamides were synthesized and evaluated for GSK-3β inhibition. nih.gov Several compounds from this series demonstrated significant potency, with IC₅₀ values in the sub-micromolar range. Specifically, compounds 7a , 7r , 7j , and 7d exhibited IC₅₀ values of 0.13 µM, 0.14 µM, 0.20 µM, and 0.22 µM, respectively. nih.gov Docking studies confirmed key interactions between these compounds and the GSK-3β enzyme. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition: The COX-2 enzyme is an important target in both inflammation and cancer. Several studies have reported 1,3,4-oxadiazole derivatives as potent and selective COX-2 inhibitors. nih.govtandfonline.comresearchgate.net One study synthesized a series of 2,5-biaryl-1,3,4-oxadiazoles where compounds with methylsulfonyl moieties showed selective COX-2 inhibition. researchgate.net For example, compound 6e was identified as a potent and selective inhibitor with a COX-2 IC₅₀ of 0.48 µM and a selectivity index (SI) of 132.83. researchgate.net Another study on 1,3,4-oxadiazole based derivatives also reported potent COX-2 inhibitory activity, with some compounds showing IC₅₀ values as low as 0.04 µM, comparable to the standard drug celecoxib. nih.gov This research highlights the potential of the 1,3,4-oxadiazole scaffold in developing targeted anti-inflammatory and anticancer agents. mdpi.comnih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

In addition to their anticancer properties, 1,3,4-oxadiazole derivatives are known to possess a broad spectrum of antimicrobial activities.

Derivatives of 1,3,4-oxadiazole have been extensively tested for their ability to inhibit the growth of various bacterial pathogens, including both Gram-positive and Gram-negative strains.

In one study, a series of 3-(1,3,4-oxadiazol-2-yl)-quinazolin-4(3H)-ones were synthesized and evaluated. mdpi.com The results showed that most of these compounds possessed very good antibacterial activity, with Minimal Bactericidal Concentrations (MBC) ranging from 50–250 µg/ml, particularly against the Gram-positive bacterium Staphylococcus aureus. mdpi.com Some derivatives bearing bromo or iodo groups exhibited particularly strong antimicrobial activity. mdpi.com

Another study focused on novel 1,3,4-oxadiazole thioether derivatives. These compounds exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). Compounds 4c and 4e from this series were found to be the most potent, with activities even greater than the standard drug ciprofloxacin (B1669076) against S. aureus and B. subtilis.

In Vitro Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives
Compound SeriesBacterial StrainActivity MeasurementResult RangeSource
3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-onesS. aureus (Gram +)MBC50-250 µg/mL mdpi.com
1,3,4-oxadiazole thioethers (4c, 4e)S. aureus (Gram +)ActivityMore potent than Ciprofloxacin
1,3,4-oxadiazole thioethers (4c, 4e)B. subtilis (Gram +)ActivityMore potent than Ciprofloxacin

Antifungal Properties

Derivatives of this compound have demonstrated notable in vitro antifungal activity against a variety of fungal pathogens. Studies have particularly focused on their efficacy against clinically relevant species such as Candida albicans and Aspergillus niger.

One study reported that novel 2,5-disubstituted 1,3,4-oxadiazoles exhibited significant antifungal potential. Compared to the standard drug fluconazole, one derivative showed activity 8 to 16 times greater against A. niger and C. albicans, respectively nih.gov. In another investigation, two new 1,3,4-oxadiazole compounds, LMM5 and LMM11, were effective against C. albicans with a minimum inhibitory concentration (MIC) of 32 μg/ml frontiersin.org. Time-kill curve analysis suggested a fungistatic profile for these compounds frontiersin.org. Similarly, another 1,3,4-oxadiazole derivative, LMM6, was highly effective against several clinical C. albicans isolates, with MIC values ranging from 8 to 32 µg/mL nih.govnih.gov. This compound also exhibited a fungicidal profile and showed a synergistic effect with amphotericin B and caspofungin nih.govnih.gov.

Further research into thiazole (B1198619) substituted 1,3,4-oxadiazole derivatives indicated that most of the synthesized compounds showed good antifungal activities mdpi.com. The data underscores the potential of the 1,3,4-oxadiazole scaffold in the development of new antifungal agents.

Table 1: In Vitro Antifungal Activity of this compound Derivatives

Compound/Derivative Fungal Strain Activity Metric Result Reference(s)
LMM5 Candida albicans MIC 32 µg/mL frontiersin.orgresearchgate.net
LMM11 Candida albicans MIC 32 µg/mL frontiersin.orgresearchgate.net
LMM6 Candida albicans MIC 8-32 µg/mL nih.govnih.gov
2,5-disubstituted 1,3,4-oxadiazole Aspergillus niger Relative Activity 8x > Fluconazole nih.gov
2,5-disubstituted 1,3,4-oxadiazole Candida albicans Relative Activity 16x > Fluconazole nih.gov

Antiviral Investigations (e.g., HIV, HBV, Camelpox, Buffalopox)

The antiviral potential of 1,3,4-oxadiazole derivatives has been explored against several viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).

In the context of HIV, a series of new 5-[(naphthalen-5-yloxy)methyl]-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antiviral activity against HIV-1. Several of these compounds demonstrated moderate to high antiviral activity nih.govresearchgate.net. One particular hydrazide derivative containing the 1,3,4-oxadiazole moiety showed high activity, with an IC50 value of 1.44 μM, acting as a reverse transcriptase inhibitor longdom.org. Docking studies have also suggested that certain 1,3,4-oxadiazole derivatives could act as triple inhibitors of key HIV enzymes: protease, reverse transcriptase, and integrase mui.ac.ir.

Regarding HBV, a number of 1,3,4-oxadiazole derivatives were synthesized and tested for their anti-HBV activity, with some showing high efficacy.

No specific in vitro studies concerning the activity of this compound derivatives against Camelpox or Buffalopox viruses were identified in the reviewed literature.

Anti-inflammatory and Analgesic Research

Derivatives of this compound have been the subject of significant research for their anti-inflammatory and analgesic properties.

In vitro anti-inflammatory activity has been commonly assessed using protein denaturation assays. A study on a new series of 1,3,4-oxadiazole derivatives found that several tested compounds displayed moderate anti-inflammatory activity when compared to the standard drug diclofenac (B195802) sodium, as evaluated by bovine serum and egg albumin denaturation methods chula.ac.th. Another investigation of 2,5-disubstituted-1,3,4-oxadiazole derivatives using a heat-induced albumin denaturation assay revealed that one derivative with a p-chlorophenyl substitution exhibited the most promising anti-inflammatory activity, with a percent inhibition of 74.16 ± 4.41% at a concentration of 200 μg/mL, compared to 84.31 ± 4.93% for the standard drug ibuprofen (B1674241) nih.gov.

The analgesic potential of these compounds is often evaluated using the acetic acid-induced writhing test in mice. This test is a chemical-induced nociception model used to screen for peripheral analgesic activity. Research has shown that various 1,3,4-oxadiazole derivatives exhibit significant analgesic effects in this model.

Table 2: In Vitro Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives

Compound/Derivative Assay Concentration % Inhibition Standard Drug (% Inhibition) Reference(s)
Ox-6f (p-chlorophenyl substitution) Albumin Denaturation 200 µg/mL 74.16 ± 4.41% Ibuprofen (84.31 ± 4.93%) nih.gov
Ox-6d Albumin Denaturation 200 µg/mL 70.56% Ibuprofen (84.31%) nih.gov
Ox-6a (3-methoxy-substituted phenyl) Albumin Denaturation 200 µg/mL 63.66 ± 4.91% Ibuprofen (84.31 ± 4.93%) nih.gov
Compound 3e Bovine Serum/Egg Albumin Not Specified Moderate Diclofenac Sodium chula.ac.th
Compound 3f Bovine Serum/Egg Albumin Not Specified Moderate Diclofenac Sodium chula.ac.th
Compound 3i Bovine Serum/Egg Albumin Not Specified Moderate Diclofenac Sodium chula.ac.th

Neurological and CNS-Related Activities

The 1,3,4-oxadiazole core is a key feature in many compounds investigated for their effects on the central nervous system, with studies focusing on anticonvulsant, antidepressant, and enzyme-inhibiting activities relevant to neurodegenerative diseases.

Anticonvulsant Activity

The anticonvulsant properties of 1,3,4-oxadiazole derivatives have been extensively evaluated using standard preclinical models, namely the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

In one study, a series of 1,3,4-oxadiazole derivatives were designed and synthesized, with pharmacological experiments revealing that compound 5b (6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one) demonstrated the best anticonvulsant activity. It had an ED50 of 8.9 mg/kg in the MES test and 10.2 mg/kg in the scPTZ test, surpassing the efficacy of the established drugs carbamazepine (B1668303) and ethosuximide (B1671622) nih.gov. Another study synthesized a novel series of 1,3,4-oxadiazoles and subjected them to in vivo evaluation for anticonvulsant activity using the MES and pentylenetetrazol models, suggesting their potential as lead compounds for effective anticonvulsant agents thieme-connect.comthieme-connect.comresearchgate.net. Further research has consistently shown that derivatives with electron-withdrawing substituents, such as 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole, exhibit excellent anticonvulsant activity mdpi.com.

Table 3: Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives

Compound/Derivative Test Model ED50 (mg/kg) Standard Drug(s) Reference(s)
5b MES 8.9 Carbamazepine nih.gov
5b scPTZ 10.2 Ethosuximide nih.gov
2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole MES Not specified (Excellent activity) Phenytoin sodium mdpi.com

Antidepressant Activity

The potential of 1,3,4-oxadiazole derivatives as antidepressant agents has been investigated using well-established behavioral models in mice, such as the forced swimming test (FST) and the tail suspension test (TST). nih.gov

In one such study, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated. Compound 10g (N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide) showed the best antidepressant activity in the FST, with a 58.93% decrease in immobility duration, which was comparable to the positive control drug, fluoxetine. This compound also showed significant antidepressant activity in the TST model nih.gov. Another study revealed that compounds 8 [4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol] and 3 [3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) phenol] exhibited good antidepressant activity in both the TST and FST models bdpsjournal.orgresearchgate.net. The presence of an electron-donating hydroxyl group appeared to contribute to the potent antidepressant efficacy in these models bdpsjournal.org.

Enzyme Inhibition Relevant to Neurodegenerative Disorders (e.g., Acetylcholinesterase, Butyrylcholinesterase, MAO)

Derivatives of 1,3,4-oxadiazole have been identified as potent inhibitors of several enzymes implicated in the pathology of neurodegenerative disorders, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO).

Synthetic compounds of oxadiazole derivatives have been evaluated as inhibitors of AChE, with IC50 values ranging from 41.87 ± 0.67 to 1580.25 ± 0.7 μM acs.orgnih.govnih.govresearchgate.net. Kinetic studies indicated that these compounds may bind to an allosteric site on the AChE enzyme acs.orgnih.govnih.gov. In a different study, a series of 1,3,4-oxadiazoles bearing pyridine (B92270) and thiazole heterocycles were identified as selective AChE inhibitors, with IC50 values in the nanomolar range (0.023 to 0.037 μM) nih.gov.

Regarding BChE, some 1,2,4-oxadiazole (B8745197) derivatives have shown higher selectivity for BChE over AChE. One compound, in particular, exhibited the highest potency and selectivity towards the BChE enzyme with an IC50 value of 5.07 µM researchgate.net.

Furthermore, 1,3,4-oxadiazole derivatives have been investigated as inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform, which is a target in the treatment of Parkinson's disease. A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives bearing a urea (B33335) moiety were synthesized, with several compounds showing potent MAO-B inhibitory activity with IC50 values ranging from 0.039 to 0.066 µM nih.gov. Another study on 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole reported potent MAO-B inhibition with an IC50 value of 0.036 μM, while showing only weak inhibition of the MAO-A isoform mdpi.com. This highlights the potential for developing isoform-selective MAO inhibitors based on the oxadiazole scaffold.

Table 4: Enzyme Inhibitory Activity of Oxadiazole Derivatives

Enzyme Compound/Derivative Series IC50 Value Reference(s)
Acetylcholinesterase (AChE) Synthetic oxadiazole derivatives 41.87 ± 0.67 to 1580.25 ± 0.7 µM acs.orgnih.govnih.govresearchgate.net
Acetylcholinesterase (AChE) 1,3,4-oxadiazoles with pyridine/thiazole 0.023 to 0.037 µM nih.gov
Butyrylcholinesterase (BChE) 1,2,4-oxadiazole derivatives 5.07 µM researchgate.net
Monoamine Oxidase B (MAO-B) 2,5-disubstituted-1,3,4-oxadiazoles with urea 0.039 to 0.066 µM nih.gov
Monoamine Oxidase B (MAO-B) 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole 0.036 µM mdpi.com

Immunomodulatory Activity (e.g., Immunosuppressive)

Derivatives of 1,3,4-oxadiazole have been investigated for their ability to modulate the immune system, with several compounds demonstrating potent immunosuppressive effects in vitro. nih.gov A series of S- and N-alkylated indolyl-oxadiazoles were assessed for their immunomodulatory capabilities, particularly their effect on T-cell proliferation. researchgate.net Certain compounds within this series showed highly significant inhibition of PHA-activated T-cell proliferation, with IC50 values below 3 µg/mL. researchgate.net

Another study focused on a series of novel 1,3,4-oxadiazole derivatives (5a-5s), finding that most possessed strong immunosuppressive activity with low toxicity. nih.gov Specifically, compounds 5m-5r were most potent against lymph node cells. Further investigation into the mechanism of compound 5q revealed that it induces cell apoptosis through the inhibition of the PI3K/AKT pathway. nih.gov

Conversely, some derivatives exhibit immunostimulatory properties. A study on a 1,2,4-oxadiazole derivative, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine, found that it could polarize bone marrow-derived macrophages (BMDMs) towards the pro-inflammatory M1 phenotype. nih.govnih.gov This polarization was accompanied by the induction of TNF-α, suggesting a role in activating anti-tumoral immune responses. nih.govnih.gov

Table 1: In Vitro Immunomodulatory Activity of Oxadiazole Derivatives
Compound Series/NameSpecific ActivityKey FindingsMechanism of ActionReference
S- and N-alkylated indolyloxadiazoles (e.g., 1, 2a, 2b, 2c, 2k)ImmunosuppressiveInhibited PHA-activated T-cell proliferation with IC50 < 3 µg/mL.Inhibition of T-cell proliferation. researchgate.net
1,3,4-Oxadiazole derivatives (5m-5r)ImmunosuppressivePotent activity against lymph node cells.Induces apoptosis via inhibition of PI3K/AKT pathway (demonstrated for 5q). nih.gov
N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amineImmunostimulatoryPolarized macrophages to the M1 phenotype; induced TNF-α production.Modulation of macrophage phenotype. nih.govnih.gov

Antidiabetic Activity

A primary strategy in managing diabetes mellitus is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.gov Numerous 1,3,4-oxadiazole derivatives have been synthesized and evaluated as potential inhibitors of these enzymes. buketov.edu.kznih.govnih.gov

One study synthesized ten new 2-thione-1,3,4-oxadiazole derivatives and tested their in vitro inhibitory potential against α-amylase and α-glucosidase. nih.gov Among them, compound 5g demonstrated particularly strong α-amylase inhibitory activity, with 92.16% inhibition and an IC50 value of 13.09±0.06 µg/ml, which was comparable to the standard drug, acarbose (B1664774). nih.gov Another investigation into 1,3,4-oxadiazole derivatives identified compounds SC2 and SC8 as potent α-amylase inhibitors, with IC50 values of 36.5±1.5 µg/mL and 45.2±2.1 µg/mL, respectively, surpassing the activity of acarbose (IC50 = 68.9±3.2 µg/mL). buketov.edu.kzresearchgate.net

The α-glucosidase inhibitory activity of oxadiazole derivatives has also been a key area of research. researchgate.net A series of oxadiazole derivatives with a hydrazone linkage were synthesized and evaluated, showing a wide range of α-glucosidase inhibitory activity with IC50 values from 2.64±0.05 to 460.14±3.25 μM. documentsdelivered.com Notably, many of these compounds were more active than acarbose (IC50=856.45±5.60 μM). documentsdelivered.com Compound 18, featuring a trihydroxy substitution, was exceptionally potent, with an IC50 value of 2.64±0.05 μM, making it approximately 300 times more active than acarbose. researchgate.netdocumentsdelivered.com Structure-activity relationship studies suggest that the inhibitory potential is highly dependent on the substitution pattern on the N-benzylidene portion of the molecule, with hydroxyl and halo groups being particularly important for activity. documentsdelivered.com

Table 2: In Vitro Antidiabetic Activity of 1,3,4-Oxadiazole Derivatives
Compound Series/NameTarget EnzymeIC50 ValueStandard Drug (Acarbose) IC50Reference
Compound 5g (aryl derivative)α-Amylase13.09 ± 0.06 µg/mlComparable activity nih.gov
Compound SC2α-Amylase36.5 ± 1.5 µg/mL68.9 ± 3.2 µg/mL buketov.edu.kzresearchgate.net
Compound SC8α-Amylase45.2 ± 2.1 µg/mL68.9 ± 3.2 µg/mL buketov.edu.kzresearchgate.net
Compound 18 (trihydroxy substitution)α-Glucosidase2.64 ± 0.05 µM856.45 ± 5.60 µM researchgate.netdocumentsdelivered.com
Compound 23 (single hydroxyl substitution)α-Glucosidase34.64 ± 0.35 µM856.45 ± 5.60 µM documentsdelivered.com

Antioxidant Properties

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. scispace.com The 1,3,4-oxadiazole scaffold has been identified as a potent pharmacophore for developing compounds with antioxidant capabilities. mdpi.com The antioxidant potential of these derivatives is commonly evaluated in vitro using assays that measure their ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). scispace.comnih.gov

In one study, a series of 1,3,4-oxadiazole derivatives containing phenolic acid moieties were synthesized and tested for their DPPH radical scavenging activity. scispace.comrsc.org The results indicated that the most potent phenolic 1,3,4-oxadiazoles exhibited better DPPH scavenging activity than their diacylhydrazine precursors. scispace.com This enhanced activity is attributed to the participation of the aromatic rings and the 1,3,4-oxadiazole moiety in the resonance stabilization of the resulting phenoxyl radical. scispace.comrsc.org The most active of these compounds also demonstrated pronounced ABTS radical scavenging capacity and strong ferric ion reducing ability. scispace.com

Another study synthesized novel oxadiazole derivatives from 2,2'-Thiodiacetic acid and evaluated their antioxidant potential using the DPPH radical assay with Vitamin C as a standard. researchgate.net The majority of the tested compounds showed significant antioxidant activity. researchgate.net Similarly, research on 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives found that several compounds had powerful antioxidant potential, with compound D-16 showing an IC50 of 8.90 μg/mL in a DPPH assay. mdpi.com

Table 3: In Vitro Antioxidant Activity of 1,3,4-Oxadiazole Derivatives
Compound Series/NameAssayKey FindingsReference
Phenolic 1,3,4-oxadiazoles (7d, 7e, 7g, 7h)DPPH, ABTS, H2O2 scavenging, Ferric reducing powerShowed better DPPH scavenging than precursors; pronounced ABTS scavenging and strong ferric reducing capacity. scispace.comrsc.org
Oxadiazoles from 2,2'-Thiodiacetic acid (4a-d)DPPH Radical ScavengingCompound 4a had an IC50 of 109.5 µg/ml. The majority of compounds showed significant activity. researchgate.net
Compound 5c (5-[4-(4′-nitrophenyl)-1,3-thiazole-2yl]-1,3,4-oxadiazole-2-thione derivative)DPPH, Nitric Oxide, H2O2 ScavengingFound to have maximum in vitro antioxidant activity among the tested derivatives. jipbs.com
Compound D-16 (2-(4-hydroxyphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl) thiazolidin-4-one)DPPH Radical ScavengingDemonstrated significant antioxidant potential with an IC50 of 8.90 μg/mL (22.3 µM). mdpi.com

Structure Activity Relationship Sar Insights and Medicinal Chemistry Aspects of 3 1,3,4 Oxadiazol 2 Yl Benzonitrile Scaffolds

Influence of Substituent Position and Nature on Biological Profiles

The biological activity of compounds derived from the 3-(1,3,4-oxadiazol-2-yl)benzonitrile scaffold is highly sensitive to the placement and chemical nature of substituents on the benzonitrile (B105546) ring. Alterations to this core structure can profoundly impact potency, selectivity, and pharmacokinetic properties.

Research on various 1,3,4-oxadiazole (B1194373) derivatives demonstrates that the type of substituent on the aryl ring is a critical determinant of biological activity. For instance, the introduction of electron-donating groups (EDG) such as methoxy (B1213986) (-OCH3) or hydroxyl (-OH) versus electron-withdrawing groups (EWG) like nitro (-NO2) or halogens (-Cl, -F) can modulate the electronic density of the entire molecule, thereby influencing its interaction with target proteins. mdpi.com Studies on quinazoline (B50416) derivatives have shown that substituting a benzonitrile moiety can lead to a reduction in activity against certain kinases, indicating the specific electronic and steric requirements of the receptor's binding pocket. mdpi.com

The position of these substituents is equally crucial. In many heterocyclic drug candidates, a para substitution on a phenyl ring is often preferred over ortho or meta positions to maximize desired biological effects. nih.gov For the this compound scaffold, modifications at the 4-, 5-, or 6-positions of the benzonitrile ring would be expected to significantly alter the molecule's binding orientation and affinity. For example, in a series of glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors, the specific placement of substituents on a benzimidazole (B57391) ring attached to a 1,3,4-oxadiazole core was essential for achieving high potency. nih.govnih.gov This highlights the importance of precise positional control of functional groups to achieve optimal interactions within the target's active site.

The following table summarizes the general influence of substituent nature on the biological activity of related aryl-oxadiazole compounds.

Substituent TypeGeneral Effect on Biological ActivityRationale
Electron-Donating Groups (e.g., -OCH₃, -OH) Can increase or decrease activity depending on the target.Alters electron density, potentially enhancing hydrogen bonding or π-π interactions. May also impact metabolism.
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) Often enhances potency, particularly in enzyme inhibitors.Can increase the acidity of nearby protons or engage in specific polar interactions, improving binding affinity.
Halogens (e.g., -F, -Cl, -Br) Frequently used to improve potency and metabolic stability.Can form halogen bonds, increase lipophilicity to enhance membrane permeability, and block sites of metabolism.
Bulky Groups (e.g., phenyl, piperidine) Can enhance selectivity or introduce steric hindrance.May occupy specific hydrophobic pockets within the binding site, but can also prevent optimal binding if too large.

Role of the Benzonitrile Moiety in Receptor Binding and Pharmacological Response

The benzonitrile moiety is not merely a passive structural component; it actively participates in molecular recognition and contributes significantly to the pharmacological profile of the drug candidate. The nitrile group (-C≡N) possesses a unique linear geometry and electronic character that enables it to engage in several key types of intermolecular interactions. researchgate.netnih.gov

Primarily, the nitrogen atom of the nitrile group is a potent hydrogen bond acceptor. nih.govnih.gov This allows it to form strong, directional hydrogen bonds with donor residues (such as the backbone N-H of amino acids) in a protein's active site, anchoring the ligand in a specific orientation. nih.gov This interaction is crucial for the high-affinity binding of many inhibitors.

Furthermore, the nitrile group is strongly electron-withdrawing, which polarizes the attached benzene (B151609) ring. This electronic modulation can enhance π-π stacking interactions between the benzonitrile ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the receptor binding site. nih.govnih.gov These interactions are critical for stabilizing the ligand-receptor complex. A study on the precise recognition of benzonitrile derivatives highlighted that the combination of π-π stacking from the benzene ring and C-H···N hydrogen bonds from the nitrile group leads to a stable "key-lock" fit with host molecules. nih.gov

Bioisosteric Strategies and Analog Design

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry for optimizing drug candidates. nih.gov The this compound scaffold offers multiple opportunities for bioisosteric modifications to improve potency, selectivity, and pharmacokinetic profiles.

The 1,3,4-oxadiazole ring itself is frequently employed as a bioisostere for amide and ester functionalities. nih.gov This replacement is advantageous because the oxadiazole ring is generally more resistant to metabolic hydrolysis by esterases and amidases, leading to improved metabolic stability and bioavailability. Furthermore, the oxadiazole ring has a distinct electronic distribution and acts as a rigid linker, which can favorably pre-organize the molecule for receptor binding.

Conversely, the 1,3,4-oxadiazole ring can be replaced by other five-membered heterocycles to fine-tune properties. For example, replacing it with its 1,2,4-oxadiazole (B8745197) isomer can lead to significant changes in physical properties; 1,3,4-oxadiazoles are typically less lipophilic and show greater metabolic stability compared to their 1,2,4-counterparts. acs.org Other potential bioisosteres for the 1,3,4-oxadiazole ring include thiadiazoles, triazoles, or even pyrazoles, each offering a different profile of hydrogen bonding capabilities, stability, and solubility.

The nitrile group of the benzonitrile moiety can also be a target for bioisosteric replacement. Depending on the specific interactions required at the target site, the nitrile group could be substituted with other small, linear, electron-withdrawing groups.

Original GroupPotential BioisostereRationale for Replacement
Nitrile (-C≡N)Alkyne (-C≡C-H)Similar size and linearity, but different electronic properties (less polar).
Nitrile (-C≡N)Halogen (e.g., -Cl, -I)Can mimic some polar interactions and serve as a hydrogen bond acceptor. nih.gov
Nitrile (-C≡N)Trifluoromethyl (-CF₃)Strong electron-withdrawing group, can improve metabolic stability. acs.org
Nitrile (-C≡N)Tetrazole ringOften used as a bioisostere for a carboxylic acid but can also replace other polar groups, offering different hydrogen bonding patterns.
1,3,4-Oxadiazole1,2,4-OxadiazoleModulates polarity, lipophilicity, and metabolic stability. acs.org
1,3,4-Oxadiazole1,3,4-ThiadiazoleIntroduces a sulfur atom, altering electronic properties and potential for metal coordination.
1,3,4-Oxadiazole1,2,4-TriazoleAdds a hydrogen bond donor capability (N-H), potentially forming new interactions with the target.

Optimization of Lead Compounds through Structural Modifications

Lead optimization is the iterative process of modifying a biologically active compound to improve its drug-like properties. For lead compounds built on the this compound scaffold, several structural modification strategies are commonly employed.

One key strategy involves exploring the substitution patterns on the 5-position of the 1,3,4-oxadiazole ring. Attaching different aryl, heteroaryl, or alkyl groups at this position allows for the probing of additional binding pockets in the target protein. For instance, in the development of VEGFR-2 inhibitors, linking a naphthalene (B1677914) moiety to the 1,3,4-oxadiazole core was a successful strategy to enhance antiproliferative activity. mdpi.com

Another approach is the introduction of flexible linkers between the oxadiazole core and another pharmacophoric element. In the design of GSK-3β inhibitors, a sulfanylmethyl linker connected the oxadiazole ring to the benzonitrile moiety in the hit compound 3-(((5-(1-(4-methoxyphenyl)-1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl)sulfanyl)methyl)benzonitrile. nih.gov Such linkers allow the molecule to adopt different conformations, potentially finding a more energetically favorable binding mode within the active site.

Finally, optimization often involves fine-tuning the substituents on the benzonitrile ring itself. Based on initial SAR data, small modifications, such as changing a methyl group to a trifluoromethyl group or altering the position of a halogen, can lead to significant gains in potency, selectivity, or metabolic stability. researchgate.net This process of "molecular tuning" is essential for converting a promising lead compound into a viable drug candidate.

An example of lead optimization is seen in the development of fatty acid amide hydrolase (FAAH) inhibitors based on an indoline-2,3-dione core. Through lead simplification and modification of substituents, researchers were able to increase the potency by 1500 times compared to the initial lead compound. ndl.gov.in This demonstrates the power of iterative structural modification in drug discovery.

Advanced Applications and Future Directions for 3 1,3,4 Oxadiazol 2 Yl Benzonitrile Compounds

Applications in Materials Science and Optoelectronics

Derivatives of benzonitrile (B105546), including those with oxadiazole moieties, are under investigation for their utility in materials science and optoelectronics. rsc.orgbohrium.com These compounds are noted for their potential in creating advanced optoelectronic applications that feature tunable and stimuli-responsive emission characteristics. rsc.orgbohrium.com

Donor-acceptor-donor' (D-A-D') fluorinated benzonitrile compounds, which incorporate phenoxazine (B87303) and carbazole (B46965) donor units, have been shown to exhibit dual charge transfer thermally activated delayed fluorescence (CT-TADF) emission in solution. rsc.org This property can be maintained to some extent in the solid state, with different polymorphs and amorphous phases influencing the emission characteristics. rsc.org The TADF mechanism allows for the efficient conversion of triplet excitons into emissive singlet excitons, a critical process for enhancing the efficiency of light-emitting devices. beilstein-journals.org A series of novel deep blue to sky blue TADF emitters incorporating an oxadiazole core have been synthesized and characterized. st-andrews.ac.uk These emitters, when doped in hosts like mCP and PPT, showed emission wavelengths from 435-474 nm and photoluminescence quantum yields ranging from 14% to 55%. st-andrews.ac.uk Their singlet-triplet excited state energy gaps (ΔEST) were found to be between 0.25 and 0.46 eV, leading to delayed fluorescence lifetimes ranging from 4.8 to 25.8 ms. st-andrews.ac.uk

Compound FamilyKey FeaturesEmission RangePLQY RangeΔEST (eV)Delayed Fluorescence Lifetime (ms)
D-A-D' Fluorinated BenzonitrilesPhenoxazine and carbazole donorsTunable---
Oxadiazole-Containing EmittersDeep blue to sky blue emission435-474 nm14%-55%0.25 - 0.464.8 - 25.8

Certain multifunctional benzonitrile derivatives exhibit mechanofluorochromic (MFC) properties, where their fluorescence characteristics change in response to mechanical stimuli such as grinding or shearing. rsc.orgbohrium.com This phenomenon is linked to alterations in the supramolecular structures of the material. rsc.orgbohrium.com The emission changes induced by mechanical stress and exposure to solvent vapor highlight the potential of these materials in applications such as sensors and security inks. rsc.orgbohrium.com

The promising TADF and MFC properties of 3-(1,3,4-oxadiazol-2-yl)benzonitrile derivatives make them excellent candidates for use in organic light-emitting diodes (OLEDs). rsc.orgbohrium.com OLED devices fabricated with these materials have demonstrated tunable emission properties that can be controlled by the preparation techniques. rsc.orgbohrium.com For instance, an OLED device utilizing the emitter 2CzdOXD4CF3Ph achieved a maximum external quantum efficiency (EQE) of 11.2% with a sky-blue emission. st-andrews.ac.uk Another device with 2CzdOXD4MeOPh showed a maximum EQE of 6.6% with a deep-blue emission. st-andrews.ac.uk The development of highly efficient TADF emitters containing a 2,5-diphenyl-1,3,4-oxadiazole (B188118) (OXD) acceptor and a phenoxazine (PXZ) donor has led to green and sky-blue emitting OLEDs. rsc.org

OLED EmitterMax EQE (%)Emission ColorCIE Coordinates
2CzdOXD4CF3Ph11.2Sky-blue(0.17, 0.25)
2CzdOXD4MeOPh6.6Deep-blue(0.15, 0.11)

Agricultural Applications: Research into Herbicidal, Insecticidal, and Fungicidal Properties

The 1,3,4-oxadiazole (B1194373) ring is a key structural motif in a variety of agrochemicals due to its broad spectrum of biological activities. mdpi.com These compounds are utilized as herbicides, insecticides, and fungicides, playing a significant role in modern agriculture. mdpi.comrdd.edu.iq

Research has shown that combining a 1,3,4-oxadiazole moiety with other chemical groups can lead to potent agrochemicals. For example, coupling with 3,5-dihalophenoxypyridines has resulted in effective herbicides against weeds like Echinochloa cruss-galli, Avena fatua, and Sorghum halepense. mdpi.com Derivatives such as metoxadiazone (B1210434) and oxadiazone are known for their insecticidal and herbicidal activities, respectively. mdpi.com Symmetrical 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (B1619165) derivatives have demonstrated strong activity against house flies and leaf rollers. mdpi.com

In the realm of fungicides, 1,3,4-oxadiazole derivatives have shown promise. One such derivative, LMM6, was effective against several clinical isolates of Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL. researchgate.netnih.gov This compound also exhibited a synergistic effect with existing antifungal agents like amphotericin B and caspofungin. researchgate.netnih.gov Furthermore, LMM6 displayed a fungicidal profile and anti-biofilm activity. researchgate.netnih.gov Other studies have synthesized 1,3,4-oxadiazole derivatives that show significant fungicidal activity against various plant pathogens. nih.govnih.gov

The insecticidal potential of 1,3,4-oxadiazole derivatives has also been explored. researchgate.net For instance, derivatives grafted onto chitosan (B1678972) have shown good insecticidal activity against the cotton leafworm, Spodoptera littoralis. nih.gov

Innovative Drug Discovery Strategies

The 1,3,4-oxadiazole scaffold is a valuable component in the design of new therapeutic agents due to its wide range of pharmacological properties. mdpi.com These derivatives have been shown to possess anti-inflammatory, antimicrobial, antiviral, antifungal, and antitumor activities, among others. mdpi.com

An emerging strategy in drug discovery is the development of multifunctional agents that can target multiple pathways or exhibit several therapeutic effects simultaneously. This approach can be particularly beneficial in treating complex diseases. For example, a benzoxazolone derivative was identified that not only reduced urinary proteins in diabetic mice, suggesting an alleviation of diabetic nephropathy, but also normalized blood glucose levels, decreased lipid peroxides, and increased antioxidant enzyme activity. nih.gov This suggests a combination of hypoglycemic, aldose reductase inhibition, and antioxidant properties in a single molecule. nih.gov While this example is not a this compound, it illustrates the principle of multifunctional drug design that can be applied to this class of compounds, given their diverse biological activities. The inherent ability of the 1,3,4-oxadiazole nucleus to be incorporated into molecules with varied biological targets makes it a prime candidate for the development of such innovative, multi-pronged therapeutic strategies.

Exploration of Novel Biological Targets

The foundational structure of this compound, characterized by a central 1,3,4-oxadiazole ring, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Researchers are actively exploring derivatives of this core structure to identify and validate new biological targets, moving beyond established applications. This exploration aims to address unmet medical needs and overcome challenges such as drug resistance and toxicity associated with existing treatments. The inherent chemical properties of the 1,3,4-oxadiazole moiety, including its ability to participate in hydrogen bonding and its metabolic stability, make it a valuable component in designing molecules that can interact with a wide array of biological macromolecules.

Recent research has focused on modifying the peripheral substituents on the 1,3,4-oxadiazole ring to modulate the pharmacological activity and target specificity of these compounds. These investigations have led to the discovery of derivatives with potent activities against a variety of biological targets, including enzymes, receptors, and protein-protein interactions that were not previously associated with this class of compounds.

One promising area of investigation is the development of 1,3,4-oxadiazole derivatives as enzyme inhibitors. For example, novel eugenol (B1671780) derivatives incorporating the 1,3,4-oxadiazole ring have been synthesized and evaluated as inhibitors of thymidylate synthase, a critical enzyme in DNA synthesis and a well-known target for anticancer drugs. rsc.org Two such compounds, designated as 9 and 17 in the study, demonstrated potent inhibitory activity against thymidylate synthase with IC₅₀ values of 0.61 μM and 0.56 μM, respectively. rsc.org These compounds also exhibited significant cytotoxicity against breast (MCF-7) and prostate (PC3) cancer cell lines. rsc.org

Another important enzyme target being explored is neuraminidase, which is crucial for the replication of influenza viruses. nih.gov A series of novel 1,3,4-oxadiazole derivatives were designed and synthesized as neuraminidase inhibitors. nih.gov One compound in this series, 6d, displayed exceptional inhibitory activity with an IC₅₀ value of 0.027 µM, which was significantly lower than that of the commercially available drug oseltamivir (B103847) carboxylate (OSC) (IC₅₀ = 0.082 µM). nih.gov Molecular docking studies suggested that the 1,3,4-oxadiazole heterocycle plays a key role in the binding of compound 6d to the active site of the neuraminidase enzyme. nih.gov

Furthermore, researchers have investigated 1,3,4-oxadiazole derivatives as inhibitors of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in cancer metastasis. acs.org Certain novel 1,3,4-oxadiazole derivatives bearing mercapto acetylamido phenyl/benzothiazoles showed notable inhibition of the MMP-9 enzyme and demonstrated high antiproliferative activity. acs.org

The antibacterial potential of 1,3,4-oxadiazole derivatives is also an active area of research, with studies exploring their efficacy against various bacterial strains. nih.gov The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria.

The table below summarizes the research findings on novel biological targets for 1,3,4-oxadiazole derivatives.

Compound ClassBiological TargetKey Findings
Eugenol-based 1,3,4-oxadiazole analoguesThymidylate SynthaseCompounds 9 and 17 showed potent inhibition with IC₅₀ values of 0.61 μM and 0.56 μM, respectively. rsc.org
Substituted 1,3,4-oxadiazolesNeuraminidaseCompound 6d exhibited an IC₅₀ of 0.027 µM, more potent than oseltamivir carboxylate. nih.gov
1,3,4-Oxadiazole derivatives with mercapto acetylamido phenyl/benzothiazolesMatrix Metalloproteinase-9 (MMP-9)Demonstrated notable inhibition of MMP-9 and high antiproliferative activity. acs.org
2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazolesBacterial targetsShowed potent antibacterial and antioxidant activity.
Thiazolidin-4-one analogues with a 1,3,4-oxadiazole moietyVarious cancer and microbial targetsA novel series of compounds were derived and evaluated for their anticancer, antimicrobial, and antioxidant potential. mdpi.com

These examples highlight the significant potential of the 1,3,4-oxadiazole scaffold in the discovery of drugs with novel mechanisms of action. Future research in this area will likely focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic properties. The continued exploration of new synthetic methodologies will also play a crucial role in generating diverse libraries of 1,3,4-oxadiazole derivatives for screening against a wider range of biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(1,3,4-Oxadiazol-2-yl)benzonitrile?

  • Methodological Answer : The compound can be synthesized via oxidative heterocyclization of 3-formylbenzonitrile derivatives with 1,2-N,N-dinucleophiles. For example, reacting 3-cyanobenzaldehyde with aroylhydrazines under bromine/sodium acetate conditions forms hydrazone intermediates, which undergo cyclization to yield the oxadiazole ring . Alternative routes include coupling benzonitrile precursors with preformed oxadiazole boronic esters via Suzuki-Miyaura cross-coupling, though purity validation is critical due to potential byproducts .

Q. What spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the benzonitrile moiety (C≡N stretch at ~110 ppm in 13^13C) and oxadiazole ring protons (downfield shifts for aromatic protons) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ ion for C9_9H6_6N3_3O: m/z 176.0461).
  • FT-IR : Peaks at ~2220 cm1^{-1} (C≡N) and 1600–1500 cm1^{-1} (oxadiazole C=N/C-O) .

Q. Which biological assays are suitable for preliminary activity screening?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) with MIC values reported .
  • Anticancer : MTT assays on cancer cell lines (e.g., A549 lung carcinoma) to determine IC50_{50} values .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., unreacted boronic esters) may skew bioassay results .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed cell passage numbers, serum-free media) to minimize variability .
  • SAR Analysis : Compare substituent effects; e.g., electron-withdrawing groups (e.g., -CN) on the benzonitrile ring may enhance stability but reduce solubility, affecting activity .

Q. What computational approaches predict target interactions for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with receptors like SARMs (e.g., RAD-140) or bacterial enzymes (e.g., M. smegmatis targets). Focus on oxadiazole’s hydrogen-bonding capability .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and HOMO/LUMO energies to correlate structure with observed antibacterial/antitumor activity .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Solubility Enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride salts) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Introduce methyl groups to block metabolic hotspots .
  • Blood-Brain Barrier Penetration : Calculate BBB score using ADMET predictors; modify substituents to reduce molecular weight (<500 Da) and increase lipophilicity (clogP 2–5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.